molecular formula C17H15F2N3O2S B2489161 2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034511-60-7

2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2489161
CAS No.: 2034511-60-7
M. Wt: 363.38
InChI Key: MEFFRWOXMOHUMY-UHFFFAOYSA-N
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Description

The compound 2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide features a benzamide core substituted at the 2-position with a difluoromethylthio (-S-CF₂H) group. The N-ethyl side chain is functionalized with a pyrazole ring bearing a furan-2-yl substituent at the 4-position. This structure combines sulfur-containing moieties with fluorinated and heterocyclic components, which may enhance lipophilicity, metabolic stability, and target-binding affinity .

Properties

IUPAC Name

2-(difluoromethylsulfanyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N3O2S/c18-17(19)25-15-6-2-1-4-13(15)16(23)20-7-8-22-11-12(10-21-22)14-5-3-9-24-14/h1-6,9-11,17H,7-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFFRWOXMOHUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the formation of the difluoromethylthio group through radical trifluoromethylation reactions . The furan and pyrazole moieties are introduced through specific condensation reactions involving furan derivatives and pyrazole precursors .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furanic acids, while nucleophilic substitution can introduce various functional groups onto the benzamide moiety .

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The difluoromethylthio group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The furan and pyrazole moieties can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Sulfur-Containing Benzamide Derivatives

The difluoromethylthio group distinguishes the target compound from analogues with alternative sulfur-based substituents:

  • Compound 15 (): N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide replaces the difluoromethylthio with a thienylmethylthio (-S-CH₂-thiophene) group.
  • Compound 45 (): 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-benzamide features an oxadiazole-linked thioether.

Table 1: Comparison of Sulfur-Containing Benzamides

Compound Sulfur Substituent Heterocyclic Side Chain Key Features
Target Compound -S-CF₂H Pyrazole-furan Fluorinated, moderate lipophilicity
Compound 15 () -S-CH₂-thiophene Pyridinylaminoethyl Thiophene for π-π interactions
Compound 45 () -S-CH₂-oxadiazole Dichloropyridinylaminoethyl Oxadiazole for rigidity

Heterocyclic Side Chain Variations

The pyrazole-furan side chain in the target compound contrasts with other heterocyclic systems:

  • Compound 79b (): A benzamide derivative with a triazol-piperidinylsulfonyl side chain.
  • N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Features a thiazole-furan-carboxamide structure. The thiazole ring may confer stronger hydrogen-bonding capacity than pyrazole, influencing target selectivity .

Table 2: Heterocyclic Side Chain Comparison

Compound Heterocyclic System Functional Groups Implications
Target Compound Pyrazole-furan Ethyl linker, furan Balanced lipophilicity and flexibility
Compound 79b () Triazole-piperidinylsulfonyl Sulfonyl, piperidine High polarity, reduced permeability
Compound Thiazole-furan Methoxybenzyl, carboxamide Enhanced hydrogen-bonding potential

Fluorinated vs. Non-Fluorinated Analogues

The difluoromethylthio group in the target compound is a key differentiator:

  • Compound 20 (): 2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide lacks fluorine atoms, which may result in faster metabolic clearance compared to the fluorinated target compound .
  • 1215321-47-3 (): N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride includes a fluorinated benzothiazole. Fluorine here enhances electron-deficient character, contrasting with the electron-withdrawing difluoromethylthio group in the target compound .

Table 3: Fluorination Effects

Compound Fluorine Position Biological Implications
Target Compound Difluoromethylthio (-S-CF₂H) Improved metabolic stability
Compound 20 () None Higher metabolic clearance
1215321-47-3 () Fluorobenzo[d]thiazole Enhanced target affinity

Biological Activity

2-((difluoromethyl)thio)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The difluoromethylthio group and furan-pyrazole moiety suggest various mechanisms of action that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H17F2N5O2SC_{18}H_{17}F_2N_5O_2S, with a molecular weight of 405.4 g/mol. The presence of difluoromethyl and thio groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₇F₂N₅O₂S
Molecular Weight405.4 g/mol
StructureChemical Structure

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes through binding interactions facilitated by the difluoromethylthio group.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or function.
  • Anticancer Activity : Research suggests that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, indicating a need for further exploration in this area.

Biological Activity Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.

Antiviral Activity

A study focusing on furan derivatives showed that compounds with similar functional groups exhibited significant antiviral activity against SARS-CoV-2, with low cytotoxicity observed in Vero and MDCK cells. The IC50 values ranged from 8.08 μM to 9.69 μM for structurally related inhibitors, suggesting that this compound may also exhibit antiviral properties .

Antimicrobial and Anticancer Properties

Research on similar benzamide derivatives has indicated promising results in antimicrobial assays and anticancer screenings. For instance, compounds with difluoromethylthio groups have shown enhanced activity against Gram-positive bacteria and various cancer cell lines .

Case Studies

  • SARS-CoV-2 Inhibition : A derivative study demonstrated that structural modifications led to improved inhibitory effects against SARS-CoV-2 main protease (Mpro), suggesting that the incorporation of difluoromethylthio might enhance binding affinity .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxicity of related compounds, revealing CC50 values greater than 100 μM, indicating low toxicity while maintaining biological activity .

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